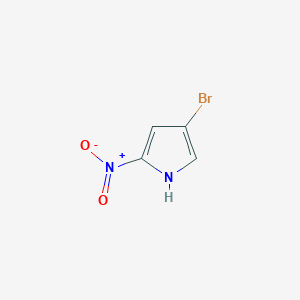

1H-Pyrrole, 4-bromo-2-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

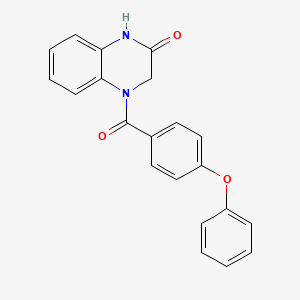

Descripción general

Descripción

“1H-Pyrrole, 4-bromo-2-nitro-” is a chemical compound with the molecular formula C4H3BrN2O2 . It is a solid substance and is stored in dry conditions at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of pyrroles has been a topic of interest in recent research. Various methods have been developed, including the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis

The molecular structure of “1H-Pyrrole, 4-bromo-2-nitro-” is represented by the linear formula C4H3BrN2O2 . The molecular weight of the compound is 190.98 .Chemical Reactions Analysis

The chemical reactions involving pyrroles are diverse. For instance, in ionic liquids, a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can also be completed in a highly regioselective manner to afford N-alkylpyrroles .Physical and Chemical Properties Analysis

“1H-Pyrrole, 4-bromo-2-nitro-” is a solid substance . It is stored in dry conditions at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Improvement in Synthetic Methods : A study focused on synthesizing ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate using pyrrole as the starting material. This method is suitable for industrial production and yields a product characterized by 1H NMR and MS spectra (Yuan Rong-xin, 2011).

- Gas-Phase Basicity of Derivatives : Research analyzing the gas-phase basicity of pyrrole and its nitro derivatives using ab initio and DFT calculations revealed that nitro derivatives of pyrrole protonate preferentially on the nitro group (M. Esseffar et al., 2002).

- Crystal Structure and Vibrational Spectra : A study on 2-Bromo-4-nitropyridine N-oxide, closely related to 1H-Pyrrole, 4-bromo-2-nitro-, demonstrated its crystal structure and polarized vibrational spectra, contributing to the understanding of molecular interactions and structures (J. Hanuza et al., 2002).

Applications in Chemical Reactions

- Synthesis of Substituted Pyrroles : Efficient methods have been developed for synthesizing substituted pyrroles, including 4(3)-substituted 3(4)-nitro-1H-pyrroles, demonstrating the versatility of 1H-Pyrrole derivatives in organic synthesis (J. Qin et al., 2009).

- Chemosensors Development : Pyrrole-based Schiff bases, including derivatives of 1H-Pyrrole, have been synthesized and shown to be efficient colorimetric and fluorescent chemosensors for fluoride and hydroxide ions, indicating their potential in environmental and analytical chemistry (S. Velmathi et al., 2011).

Potential in Energy-Density Compounds

- High-Energy-Density Compounds : Computational studies on nitro-derivatives of pyrrole, including 1H-Pyrrole, 4-bromo-2-nitro-, suggest their potential as high-energy-density compounds, with excellent detonation properties, making them candidates for further investigation in materials science (Bu-Tong Li et al., 2019).

Safety and Hazards

The safety information for “1H-Pyrrole, 4-bromo-2-nitro-” includes several hazard statements such as H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Given the diverse biological activities and pharmaceutical applications of pyrrole, there is significant interest in exploring this scaffold to its maximum potential against several diseases or disorders . Future research may focus on developing more efficient synthesis methods and investigating the biological activities of various pyrrole derivatives .

Propiedades

IUPAC Name |

4-bromo-2-nitro-1H-pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O2/c5-3-1-4(6-2-3)7(8)9/h1-2,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDPPSULJJCBEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30078-08-1 |

Source

|

| Record name | 4-bromo-2-nitro-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404392.png)

![[3-Amino-1-(hydroxymethyl)cyclobutyl]methanol hydrochloride](/img/structure/B2404402.png)

![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)

![2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2404409.png)

![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)